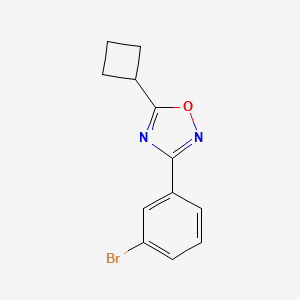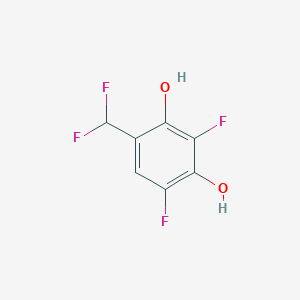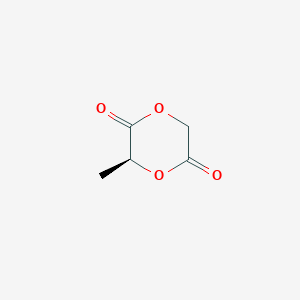![molecular formula C7H10 B12080607 Tricyclo[3.2.0.02,7]heptane CAS No. 279-18-5](/img/structure/B12080607.png)
Tricyclo[3.2.0.02,7]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tricyclo[32002,7]heptane is a unique organic compound with the molecular formula C7H10 It is characterized by its tricyclic structure, which includes three interconnected rings
準備方法
Synthetic Routes and Reaction Conditions: Tricyclo[3.2.0.02,7]heptane can be synthesized through several methods. One common approach involves the treatment of 3-endo-substituted 2-exo-halogenobicyclo[3.2.0]heptan-6-ones or 5-endo-substituted 7-anti-halogenobicyclo[2.2.1]heptan-2-ones with potassium t-butoxide . Another method includes the reaction of tricyclo[2.2.1.0(2,6)]heptane aldehyde with a dialkyl ketone in the presence of an aldol condensation catalyst .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the methods mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and catalysts.
化学反応の分析
Types of Reactions: Tricyclo[3.2.0.02,7]heptane undergoes various chemical reactions, including radical additions, photochemical reactions, and thermal reactions. For example, it reacts with arenesulfonylethynyl(trimethyl)silanes under photochemical or thermal initiation to form bicyclo[3.1.1]heptane derivatives .
Common Reagents and Conditions: Common reagents used in reactions with this compound include arenesulfonylethynyl(trimethyl)silanes, potassium t-butoxide, and benzoyl peroxide. Reaction conditions often involve UV irradiation or heating in boiling solvents such as benzene .
Major Products: The major products formed from reactions involving this compound include bicyclo[3.1.1]heptane derivatives and various substituted tricycloheptanes .
科学的研究の応用
Tricyclo[3.2.0.02,7]heptane has several scientific research applications, particularly in the fields of organic chemistry and materials science. It is used as a model substrate to study regio- and stereochemistry of radical additions due to its rigid structure .
作用機序
The mechanism of action for tricyclo[3.2.0.02,7]heptane in chemical reactions typically involves radical mechanisms. For instance, reactions with 2-bromoethanesulfonyl bromide proceed via a radical mechanism, leading to the formation of norpinane structures . The rigid tricyclic structure of the compound plays a crucial role in determining the regio- and stereochemistry of the reactions.
類似化合物との比較
Similar Compounds: Compounds similar to tricyclo[3.2.0.02,7]heptane include tricyclo[4.1.0.02,7]heptane and its derivatives . These compounds share a similar tricyclic structure but differ in the arrangement and connectivity of the rings.
Uniqueness: this compound is unique due to its specific tricyclic structure, which imparts distinct chemical properties and reactivity. Its rigid framework makes it an excellent model for studying radical reactions and the effects of structural constraints on chemical reactivity .
特性
CAS番号 |
279-18-5 |
|---|---|
分子式 |
C7H10 |
分子量 |
94.15 g/mol |
IUPAC名 |
tricyclo[3.2.0.02,7]heptane |
InChI |
InChI=1S/C7H10/c1-2-5-6-3-4(1)7(5)6/h4-7H,1-3H2 |
InChIキー |
YDOHPBBLOFQPQE-UHFFFAOYSA-N |
正規SMILES |
C1CC2C3C2C1C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-Propanone,3-[(2R,6S)-2,6-diMethyl-4-Morpholinyl]-1-[4-(1,1-diMethylpropyl)phenyl]-2-Methyl-, hydrochloride (1](/img/structure/B12080556.png)






![(3R)-1-[(4-chloro-3-methylphenyl)methyl]pyrrolidin-3-ol](/img/structure/B12080604.png)

![4-[(2-Amino-4-methylsulfanylbutanoyl)amino]-2,2-dioxo-2lambda6-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid;hydrate](/img/structure/B12080609.png)

